molecular formula C19H26N2O2 B2911256 N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide CAS No. 955760-04-0

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide

Cat. No.: B2911256
CAS No.: 955760-04-0
M. Wt: 314.429
InChI Key: GATJBFDFHVMJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core, which is a common scaffold in medicinal chemistry due to its presence in various natural alkaloids.

Preparation Methods

The synthesis of N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide typically involves several key steps:

Chemical Reactions Analysis

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide can undergo various chemical reactions:

Scientific Research Applications

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide can be compared with other tetrahydroisoquinoline derivatives:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-2-18(22)21-11-10-14-8-9-17(12-16(14)13-21)20-19(23)15-6-4-3-5-7-15/h8-9,12,15H,2-7,10-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATJBFDFHVMJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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